

Odapipam and the Dopamine D1 Receptor: A Technical Overview of Binding Affinity

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Compound of Interest

Compound Name: Odapipam

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This technical guide provides a detailed examination of the binding affinity of **odapipam** (also known as CYR-101) for the dopamine D1 receptor. While specific quantitative binding data for **odapipam** is not publicly available at this time, this document outlines the established methodologies used to determine such affinities and presents the current understanding of dopamine D1 receptor signaling.

Quantitative Binding Affinity of Odapipam

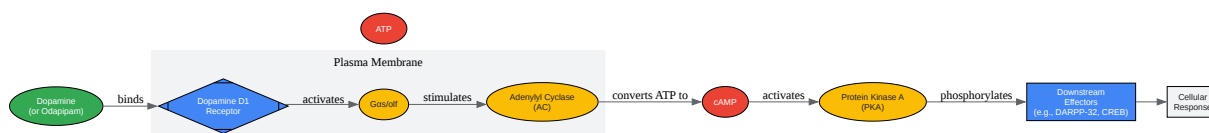
A thorough search of scientific literature and public databases did not yield specific quantitative data (K_i , IC_{50} , or K_a) for the binding affinity of **odapipam** to the dopamine D1 receptor. The table below is provided as a template to be populated when such data becomes available.

Parameter	Value (nM)	Radioligand	Cell Line/Tissue	Reference
K_i	Data not available			
IC_{50}	Data not available			
K_a	Data not available			

K_i (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.[1] IC_{50} (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.[1] K_a (Dissociation Constant): A measure of the affinity of a ligand for a receptor.[1]

Dopamine D1 Receptor Signaling Pathways

Stimulation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR), primarily activates the $G_{\alpha s}$ /olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), influencing numerous downstream cellular processes.



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Dopamine D1 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor Affinity

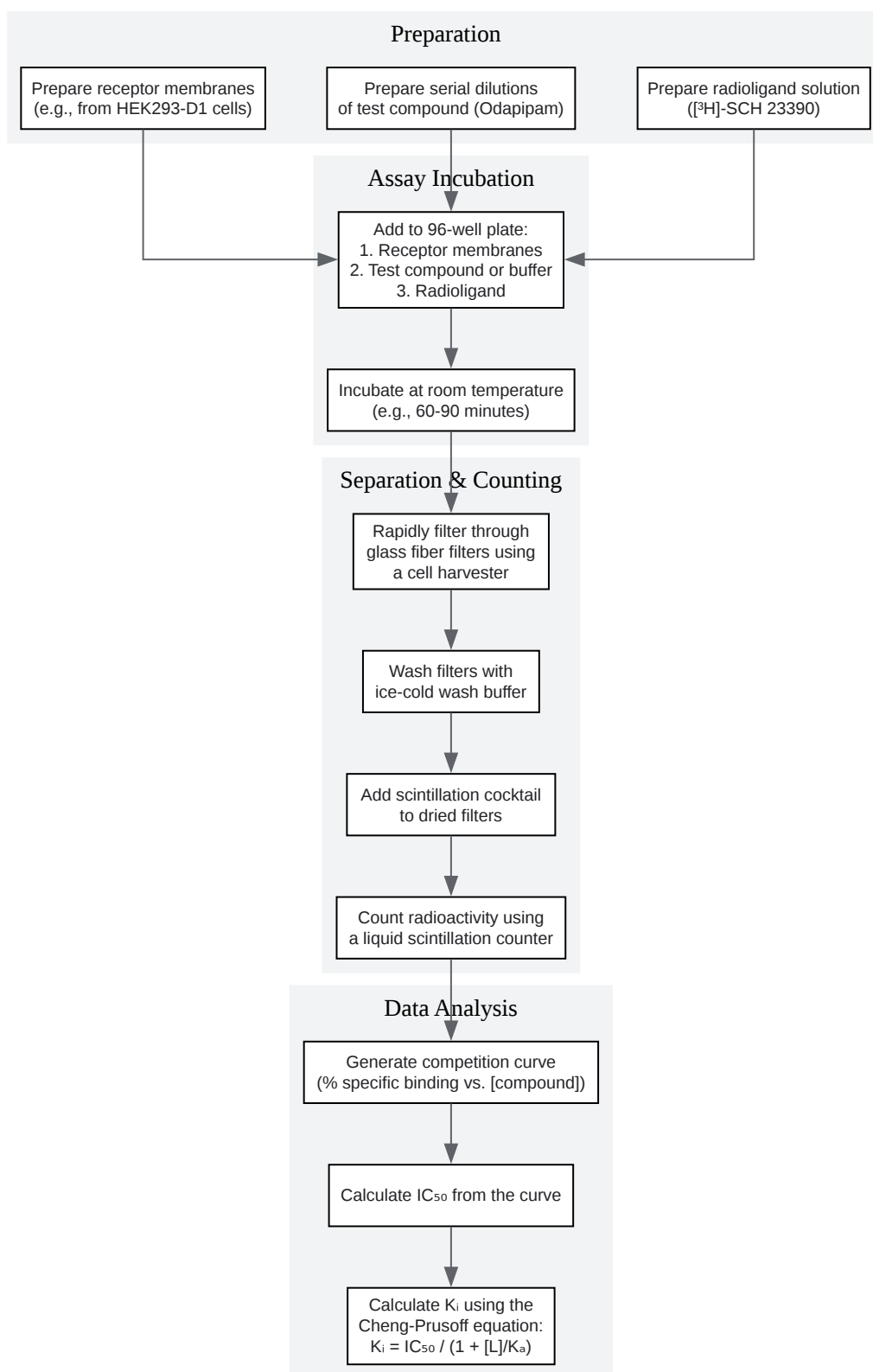
The following is a detailed, representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as **odapipam**, for the dopamine D1 receptor. This method is based on established protocols for D1 receptor binding assays.[2][3]

Materials and Reagents

- **Receptor Source:** Membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

- Radioligand: [^3H]-SCH 23390, a selective D1 receptor antagonist.
- Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as (+)-butaclamol or unlabeled SCH 23390.
- Test Compound: **Odapipam**, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
- Cell harvester.
- Liquid scintillation counter.

Experimental Workflow



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- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
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